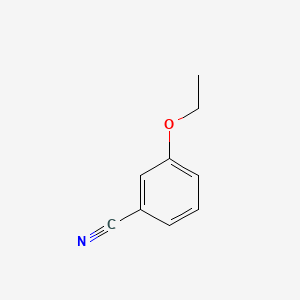

3-Ethoxybenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzonitrile derivatives is a topic of interest in several papers. For instance, the synthesis of 3,5-dinitrobenzonitrile involves a process of nitration, esterification, amination, and dehydration, starting from benzoic acid, with an overall yield of 42.9% . Another paper describes an improved synthesis route for a fluorobenzonitrile derivative, which is a precursor for a PET radioligand, using a new synthon for Sonogashira coupling . Additionally, a one-pot synthesis method for 3,5-dimethyl-4-hydroxybenzonitrile from an aldehyde precursor is reported, achieving a yield of 93% . These studies suggest that the synthesis of substituted benzonitriles can be complex and may require multiple steps to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be significantly altered by substituents, as seen in the conversion of hydroxybenzonitriles into oxyanions, which causes notable frequency decreases in the cyano stretching band and other spectral changes . The structural changes upon deprotonation include shortening of the Ph–O bonds and lengthening of the adjacent CC bonds . These findings indicate that substituents can have a profound effect on the electronic and structural properties of benzonitrile derivatives.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be inferred from the studies on their synthesis and molecular structure. For instance, the IR spectra and computational calculations provide insights into the stability and electronic properties of hydroxybenzonitrile derivatives . The formation of isostructures, polymorphs, and solvates in dihalo-hydroxybenzonitriles suggests that these compounds can exhibit varied solid-state arrangements, which can be influenced by intermolecular interactions such as OH...NC and halogen...halogen contacts . These properties are crucial for understanding the behavior of benzonitrile derivatives in different environments and for their potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

3-Ethoxybenzonitrile plays a significant role in various chemical syntheses and transformations. It serves as a starting material or an intermediate in the production of a range of compounds. For example, it is used in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, involving esterification and etherification processes with an overall yield of 58% (Mi, 2006). Additionally, it is utilized in the synthesis of various heterocycles possessing biological activity, highlighting its versatility as a trifunctional reagent (Černuchová et al., 2005).

Catalysis and Reaction Mechanisms

3-Ethoxybenzonitrile is also involved in studies related to catalysis and reaction mechanisms. For instance, its derivatives have been tested as catalysts for the aromatic nucleophilic substitution of fluoride by piperidine in 2-fluoro-5-nitrobenzonitrile. This research developed a kinetic model accounting for the dimerization of the catalysts and allowed a quantitative analysis of the data, offering insights into the catalytic efficiencies of different tautomers (Loppinet-Serani et al., 1998).

Applications in Organic Synthesis

The compound is also crucial in organic synthesis. It's involved in creating various organic compounds, such as in the Dimroth rearrangement processes. This includes the conversion of o-aminobenzonitrile into various derivatives, demonstrating the compound's flexibility in synthesizing diverse chemical structures (Brown & Ienaga, 1975).

Antimicrobial Activities

Some derivatives of 3-Ethoxybenzonitrile have been studied for their antimicrobial properties. Synthesis of various derivatives, including 8-Ethoxycoumarin, has shown potential in antimicrobial applications. These compounds have been screened for their effectiveness against a range of microbial species, highlighting the potential of 3-Ethoxybenzonitrile derivatives in developing new antimicrobial agents (Mohamed et al., 2012).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of 3-Ethoxybenzonitrile have been used to study the photodegradation of certain herbicides. This research helps understand how these chemicals break down in the environment and can inform safer and more effective use of herbicides in agriculture (Kochany et al., 1990).

Safety and Hazards

3-Ethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNAUBYHTWDKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

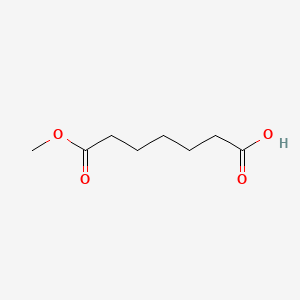

CCOC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179807 | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxybenzonitrile | |

CAS RN |

25117-75-3 | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25117-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B1293812.png)

![2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1293822.png)